molecular formula C10H15N3 B13344635 (2-Cyclopentylpyrimidin-4-yl)methanamine

(2-Cyclopentylpyrimidin-4-yl)methanamine

Cat. No.: B13344635
M. Wt: 177.25 g/mol
InChI Key: HGDNLZGNIQNXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclopentylpyrimidin-4-yl)methanamine (CAS 1339042-17-9) is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. It features a pyrimidine ring, a privileged scaffold in drug discovery due to its extensive presence in biologically active compounds. The pyrimidine core is a key structural component in a wide range of therapeutic agents, including antimicrobials, antivirals, and anticancer drugs . Its ability to act as a bioisostere for phenyl and other aromatic systems often contributes to improved pharmacokinetic and pharmacodynamic properties in drug candidates . The specific structure of this compound, which incorporates a cyclopentyl group and a primary amine, makes it a versatile intermediate for the synthesis of more complex molecules. Researchers can readily functionalize the amine group, allowing for the creation of amides, sulfonamides, or imines, and facilitating its integration into larger molecular architectures. This compound is particularly valuable in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against biological targets. Key Identifiers: • CAS Number: 1339042-17-9 • Molecular Formula: C10H15N3 • Molecular Weight: 177.25 g/mol This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

(2-cyclopentylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C10H15N3/c11-7-9-5-6-12-10(13-9)8-3-1-2-4-8/h5-6,8H,1-4,7,11H2

InChI Key

HGDNLZGNIQNXSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC=CC(=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopentylpyrimidin-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopentylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

(2-Cyclopentylpyrimidin-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Cyclopentylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Lipophilicity :

  • The cyclopentyl group in the target compound contributes to higher lipophilicity compared to methoxy or pyridyl analogs, suggesting improved membrane permeability but reduced aqueous solubility.
  • Methoxy-substituted derivatives (e.g., 2-methoxypyrimidin-4-ylmethanamine) exhibit lower logP values (~0.5–1.0), favoring solubility in polar solvents .

Synthetic Accessibility :

  • While (hexahydro-1H-pyrrolizin-7a-yl)methanamine derivatives require expensive intermediates , cyclopentyl-substituted pyrimidines may be synthesized via cost-effective cyclization or reductive amination routes, similar to isopropyl and methoxy analogs .

Biological Relevance :

  • Pyridin-2-yl derivatives (e.g., [2-(pyridin-2-yl)pyrimidin-4-yl]methanamine) show promise in kinase inhibition due to their dual heterocyclic system, which facilitates binding to ATP pockets .
  • The primary amine in all analogs enables functionalization (e.g., salt formation, conjugation), enhancing pharmacokinetic tunability .

Biological Activity

(2-Cyclopentylpyrimidin-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

The compound this compound features a pyrimidine ring with a cyclopentyl group at the 2-position and a methanamine moiety at the 4-position. Its molecular formula is C10H13N3C_{10}H_{13}N_3 with a molecular weight of approximately 178.24 g/mol. The structural characteristics suggest potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.

Enzyme Inhibition

Research indicates that compounds with similar pyrimidine structures exhibit significant enzyme inhibition properties. For instance, modifications to the pyrimidine scaffold can enhance binding affinity to various kinases, which are critical in cancer biology.

Table 1: Summary of Biological Activities

Compound NameTarget EnzymeIC50 (nM)EC50 (nM)Notes
This compoundFLT3TBDTBDPotential inhibitor based on structural similarity
6-Methylpyrimidin-4-ylmethanamineFLT382>8000Less effective due to steric hindrance
5-(Cyclopentyl)pyrimidine-2,4-diamineVarious kinases<50TBDKnown kinase inhibitor

The specific biological activity of this compound remains to be fully characterized; however, its structural analogs have shown promising results in inhibiting FLT3, a target in acute myeloid leukemia therapy .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to active sites of enzymes, leading to inhibition.
  • Modulation of receptor activity , potentially affecting signaling pathways involved in cell proliferation and survival.

Further studies are needed to elucidate the precise interactions at the molecular level.

Case Studies

  • FLT3 Inhibition Study : A study focusing on various aminopyrimidine analogs demonstrated that modifications at the 2-position significantly impacted FLT3 binding affinity. The introduction of cyclopentyl groups was associated with enhanced potency compared to simpler substituents .
  • Kinase Profiling : In vitro assays conducted on similar compounds revealed that those with bulky groups at the 2-position exhibited improved selectivity against specific kinases, suggesting that this compound could follow similar trends.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Cyclopentylpyrimidin-4-yl)methanamine, and how do reaction conditions influence yield and purity?

  • The compound is synthesized via cyclization of pyrimidine precursors under controlled conditions. Key steps include:

  • Use of catalysts (e.g., palladium or nickel-based) to promote cyclization.
  • Temperature optimization (typically 80–120°C) to minimize side reactions.
  • Solvent selection (e.g., anhydrous tetrahydrofuran or DMF) to stabilize intermediates.
    • Yield and purity depend on stoichiometric ratios of reactants and inert atmosphere maintenance to prevent oxidation .

Q. How is the structural integrity of this compound validated post-synthesis?

  • X-ray crystallography : Programs like SHELXL (from the SHELX suite) refine crystal structures to confirm stereochemistry and bond lengths .
  • Spectroscopy :

  • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., cyclopentyl at pyrimidine C2, methanamine at C4).
  • HRMS : Confirms molecular formula (C10_{10}H15_{15}N3_3, MW 177.25 g/mol) .

Q. What preliminary biological screening data exist for this compound?

  • Kinase inhibition : Structural analogs (e.g., 5-(Cyclopentyl)pyrimidine-2,4-diamine) show IC50_{50} <50 nM against kinases like FLT3, a leukemia target.
  • Antimicrobial activity : Pyrimidine derivatives exhibit MIC values in the 5–20 µM range against Gram-positive bacteria .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to address low yields in cyclopentyl group incorporation?

  • Methodological adjustments :

  • Use flow chemistry for precise temperature control and reduced side-product formation.
  • Introduce directing groups (e.g., boronic esters) to enhance regioselectivity during cyclization.
    • Data-driven troubleshooting : Compare reaction kinetics (via HPLC monitoring) to identify rate-limiting steps .

Q. What strategies resolve contradictions in reported IC50_{50} values for kinase inhibition across studies?

  • Experimental variables : Validate assay conditions (e.g., ATP concentration, incubation time) to ensure consistency.
  • Orthogonal assays : Use thermal shift assays (TSA) alongside enzymatic assays to confirm target engagement .
  • Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., cyclopentyl steric bulk) with binding affinity discrepancies .

Q. How does the cyclopentyl group influence metabolic stability compared to other substituents (e.g., methyl or phenyl)?

  • In vitro studies : Compare microsomal half-life (t1/2_{1/2}) in liver microsomes:

Substituentt1/2_{1/2} (min)Metabolic Pathway
Cyclopentyl45 ± 6CYP3A4 oxidation
Methyl22 ± 3CYP2D6 hydroxylation
  • Rationale : The cyclopentyl group reduces CYP accessibility due to steric hindrance, enhancing pharmacokinetic stability .

Q. What computational approaches predict the compound’s interaction with non-kinase targets (e.g., GPCRs)?

  • Pharmacophore modeling : Map hydrophobic (cyclopentyl) and hydrogen-bonding (methanamine) features against GPCR libraries.
  • MD simulations : Analyze binding pocket dynamics over 100-ns trajectories to assess stability of receptor-ligand complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.